Methyl 5-oxohexacosanoate
Description
Contextualization within Long-Chain Keto-Fatty Acid Esters Research
Long-chain keto-fatty acid esters are part of a larger family of modified fatty acids known as oxo-fatty acids. These compounds are characterized by the presence of a ketone group along their aliphatic chain. Oxo-fatty acids are found in various biological systems and are often intermediates in metabolic pathways. agriculturejournals.cz The biosynthesis of these molecules typically involves the oxidation of corresponding hydroxy fatty acids. frontiersin.org
Research into long-chain fatty acid derivatives, including esters and ketones, is driven by their diverse industrial and biological applications, ranging from plastics and lubricants to fuels. frontiersin.orgresearchgate.net In a biological context, the introduction of a ketone group can significantly alter the chemical properties of a fatty acid, influencing its role in cellular processes. For instance, the position of the ketone group can affect the molecule's susceptibility to enzymatic degradation and its ability to interact with other biomolecules.
The study of long-chain 3-ketoacyl-ACP synthases, enzymes involved in fatty acid synthesis, highlights the importance of keto-acyl intermediates in the elongation of fatty acid chains in bacteria. nih.gov While not directly about Methyl 5-oxohexacosanoate, this research underscores the fundamental role of keto-fatty acid structures in lipid biosynthesis.
Significance of Investigating Complex Lipid Structures
Lipids are a broad and heterogeneous class of molecules essential for life, with functions extending far beyond simple energy storage. researchgate.netunacademy.comnih.gov The investigation of complex lipid structures is fundamental to the field of lipidomics, which seeks to understand the complete lipid profile of a cell, tissue, or organism. nih.gov
The immense structural diversity of lipids is a key determinant of their wide range of functions. nih.gov Complex lipids are integral components of cellular membranes, where they influence fluidity, permeability, and the function of membrane-bound proteins. unacademy.commdpi.com They also act as signaling molecules, participating in intricate cellular communication networks that regulate processes such as cell growth, differentiation, and apoptosis. researchgate.net
Furthermore, research into complex lipids has significant biomedical implications. Dysregulation of lipid metabolism is associated with numerous diseases, including metabolic disorders like obesity and diabetes, cardiovascular diseases, and neurological conditions. nih.govresearchgate.net Therefore, detailed structural and functional analysis of individual lipid species, including rare ones like this compound, can provide valuable insights into disease mechanisms and potential therapeutic targets.
Overview of Research Paradigms and Methodological Approaches
The study of complex lipids presents significant analytical challenges due to their structural complexity and diversity. mdpi.com Modern lipidomics research relies on a suite of advanced analytical techniques, with mass spectrometry (MS) being a cornerstone technology. nih.gov
Methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of lipids in complex biological samples. researchgate.net These techniques allow researchers to separate different lipid species and obtain detailed structural information from their fragmentation patterns.
The development of high-throughput technologies has enabled large-scale lipid profiling, providing a global view of the lipidome and how it changes in response to various physiological or pathological stimuli. researchgate.net In addition to these analytical approaches, the synthesis of specific lipid molecules, like keto-fatty acid esters, is crucial for validating their identity and for use as standards in quantitative studies.
The following table provides an overview of the key research approaches in the study of complex lipids:
| Research Approach | Description | Key Technologies |
| Lipidomics | Comprehensive analysis of the lipid profile (lipidome) of a biological sample. | Mass Spectrometry (MS), Liquid Chromatography (LC), Gas Chromatography (GC) |
| Structural Elucidation | Determination of the precise chemical structure of individual lipid molecules. | Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography |
| Functional Analysis | Investigation of the biological roles of lipids in cellular and physiological processes. | Cell-based assays, Animal models, Genetic manipulation |
| Synthetic Chemistry | Laboratory synthesis of specific lipid molecules for use as standards and in functional studies. | Organic synthesis techniques |
Structure
2D Structure
Properties
CAS No. |
63389-39-9 |
|---|---|
Molecular Formula |
C27H52O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
methyl 5-oxohexacosanoate |
InChI |
InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(28)24-22-25-27(29)30-2/h3-25H2,1-2H3 |
InChI Key |
RGEMHBZOPUAOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CCCC(=O)OC |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Intermediates of Methyl 5 Oxohexacosanoate
Proposed Enzymatic Mechanisms of Formation
The introduction of a ketone group at the C-5 position and the methylation of the carboxyl group of a C26 fatty acid backbone likely involves a series of enzymatic reactions. Key enzyme families implicated in such modifications include fatty acid oxidases, hydrolases, and cytochrome P450 monooxygenases.
Fatty acid oxidation is a fundamental metabolic process for energy production and the generation of signaling molecules. While the primary role of β-oxidation is the sequential cleavage of two-carbon units, enzymes involved in this and other oxidative pathways could play a role in the formation of oxo-fatty acids.
Fatty acid oxidation occurs in various cellular compartments, including mitochondria (β-oxidation), peroxisomes (α- and β-oxidation), and the endoplasmic reticulum (ω-oxidation). nih.gov The initial step of mitochondrial β-oxidation is catalyzed by acyl-CoA dehydrogenases, which introduce a double bond between the α and β carbons of the fatty acyl-CoA. nih.gov While this is typically followed by hydration and further oxidation to a β-ketoacyl-CoA, which is then cleaved, alterations or "off-pathway" reactions of these intermediates could potentially lead to different products.
Plant oxylipins, a diverse class of signaling molecules, are derived from the oxidation of polyunsaturated fatty acids. gsartor.org Their biosynthesis begins with the formation of fatty acid hydroperoxides by lipoxygenases (LOX) or α-dioxygenases (α-DOX). gsartor.org These hydroperoxides are then converted into a variety of products, including keto-fatty acids, by enzymes such as allene (B1206475) oxide synthase (AOS) and subsequent enzymatic steps. gsartor.org Although hexacosanoic acid is saturated, the enzymatic principles of fatty acid oxidation and transformation in oxylipin pathways demonstrate the biological capacity to form keto-fatty acids from long-chain fatty acid precursors.
Furthermore, in some bacteria, the metabolism of polyunsaturated fatty acids involves hydration of a double bond to form a hydroxy fatty acid, which is then dehydrogenated to an oxo-fatty acid. pnas.org This highlights an enzymatic sequence capable of generating a ketone group on a fatty acid chain.
Cytochrome P450 (CYP) enzymes are a vast superfamily of monooxygenases that catalyze the oxidation of a wide range of endogenous and exogenous compounds, including fatty acids. pnas.org These enzymes are known to be involved in the ω-oxidation of fatty acids, which occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group. nih.govagriculturejournals.cz This initial hydroxylation is often followed by further oxidation to an aldehyde and then a dicarboxylic acid. agriculturejournals.cz
Several CYP families are known to metabolize fatty acids. For instance, enzymes of the CYP4A family in mammals and the CYP52 family in Candida yeasts catalyze the ω-hydroxylation of long-chain fatty acids. asm.orguniprot.org Candida tropicalis, when its β-oxidation pathway is blocked, can convert fatty acids into long-chain α,ω-dicarboxylic acids via ω-oxidation initiated by CYP enzymes. asm.org These enzymes can even catalyze the entire oxidative cascade from a fatty acid to the corresponding dicarboxylic acid without the involvement of the typical fatty alcohol and aldehyde dehydrogenases. asm.org
Crucially, CYP enzymes are not limited to terminal oxidation. They can also hydroxylate fatty acids at sub-terminal (ω-1, ω-2, etc.) positions. uniprot.org This capability is a key potential step in the formation of Methyl 5-oxohexacosanoate, as a CYP-mediated hydroxylation at the C-5 position of hexacosanoic acid would generate 5-hydroxyhexacosanoic acid. A subsequent oxidation of this hydroxyl group by a dehydrogenase would yield 5-oxohexacosanoic acid. The final step would be the methylation of the carboxylic acid group, a reaction that can be catalyzed by specific methyltransferases.
The following table summarizes the key enzyme families and their potential roles in the biosynthesis of this compound.
| Enzyme Family | Potential Role in Biosynthesis | Substrate | Product |
| Fatty Acid Elongase | Synthesis of the C26 backbone | C16/C18 Acyl-CoA | C26 Acyl-CoA (Hexacosanoyl-CoA) |
| Cytochrome P450 Monooxygenase | Hydroxylation at the C-5 position | Hexacosanoic Acid | 5-Hydroxyhexacosanoic Acid |
| Alcohol Dehydrogenase | Oxidation of the hydroxyl group | 5-Hydroxyhexacosanoic Acid | 5-Oxohexacosanoic Acid |
| Methyltransferase | Esterification of the carboxyl group | 5-Oxohexacosanoic Acid | This compound |
Precursor Analysis and Incorporation Studies in Biological Systems
Direct precursor incorporation studies for this compound are not available in the current scientific literature. However, the biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives has been studied in various organisms, providing a framework for understanding its potential origins.
The C26 backbone of this compound, hexacosanoic acid, is a VLCFA. In most organisms, VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex called the fatty acid elongase system. nih.gov This system extends shorter fatty acid primers, typically C16 or C18 acyl-CoAs synthesized by the cytosolic fatty acid synthase (FAS), by adding two-carbon units from malonyl-CoA. nih.gov Therefore, it is highly probable that the ultimate precursors for the carbon chain of this compound are acetyl-CoA and malonyl-CoA, with palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0) serving as the initial primer for elongation.
Incorporation studies in sponges have demonstrated that these organisms can elongate and desaturate fatty acid precursors. plos.org For example, C16:0 has been identified as the precursor for C26:2Δ5,9, indicating the existence of enzymatic machinery capable of modifying long-chain fatty acids. plos.org While these studies focus on unsaturated fatty acids, they establish the principle of using labeled precursors to trace the biosynthesis of complex lipids.
A hypothetical incorporation study to trace the biosynthesis of this compound could involve feeding a culture of a producing organism (if identified) with isotopically labeled precursors and analyzing the resulting lipids.
| Labeled Precursor | Expected Labeled Product/Intermediate | Rationale |
| [13C] or [14C]-labeled Acetate | Labeled Hexacosanoic Acid backbone | Acetate is the fundamental building block for fatty acid synthesis. |
| [13C] or [14C]-labeled Palmitate | Labeled Hexacosanoic Acid backbone | Palmitate is a common primer for very-long-chain fatty acid elongation. |
| S-Adenosyl Methionine (SAM) with labeled methyl group | Labeled methyl ester group | SAM is the primary methyl group donor in most biological methylation reactions. |
Relationship to Broader Lipid Metabolism and Mycolic Acid Biosynthesis
The proposed biosynthesis of this compound is intrinsically linked to the broader cellular metabolism of lipids, particularly the synthesis and modification of very-long-chain fatty acids. The formation of a C26 oxo-fatty acid methyl ester represents a specialized branch of fatty acid metabolism, similar in principle to the production of other modified lipids like hydroxylated fatty acids, dicarboxylic acids, and the complex mycolic acids.
Mycolic acids are signature components of the cell wall of Mycobacterium tuberculosis and related species. unam.mx They are very long α-alkyl, β-hydroxy fatty acids, with chain lengths reaching up to C90. unam.mxnih.gov The biosynthesis of mycolic acids is a complex process that provides a compelling parallel to the potential formation of this compound.
Key features of mycolic acid biosynthesis include:
De novo synthesis of primers: A type I fatty acid synthase (FAS-I) produces C16-C18 and C24-C26 acyl-CoAs. nih.gov
Elongation to very-long-chains: A type II fatty acid synthase system (FAS-II) elongates the C16-C18 primers to produce the long meromycolate chain (up to C56). nih.gov
Functional group modifications: The meromycolate chain undergoes various modifications, including the introduction of methyl branches, cyclopropane (B1198618) rings, and oxygen functions (methoxy, keto, and hydroxy groups). unam.mx
Condensation: The final step is a Claisen-type condensation between the modified meromycolate chain and a C24-C26 α-branch, followed by reduction of the resulting β-keto group. unam.mx
The biosynthesis of mycolic acids demonstrates the existence of enzymatic systems capable of producing very-long-chain fatty acids and subsequently introducing oxygen-containing functional groups at specific positions. The enzymes responsible for creating the keto- and methoxy-mycolic acids are of particular relevance, as they perform chemistry analogous to the proposed formation of this compound. Although the specific enzymes and substrates differ, the underlying biochemical logic—synthesis of a long aliphatic chain followed by targeted enzymatic modification—is a shared principle. Thus, the study of mycolic acid biosynthesis provides a valuable model for understanding how organisms might produce other complex, modified very-long-chain fatty acids like this compound.
Chemical Synthesis Strategies for Methyl 5 Oxohexacosanoate
Total Synthesis Approaches to Long-Chain Keto-Esters
The total synthesis of long-chain keto-esters can be approached through several established organic chemistry transformations. These methods often involve the coupling of smaller molecular fragments to build the long carbon backbone, followed by the introduction or modification of functional groups.
One common strategy involves the acylation of organometallic reagents. For instance, a Grignard reagent or an organolithium compound derived from a long-chain alkyl halide can be reacted with a suitable acylating agent, such as an acid chloride or an ester that contains the keto-ester functionality in a protected form.
Another approach is the oxidation of a corresponding long-chain secondary alcohol. This requires the prior synthesis of the long-chain hydroxy-ester, which can be achieved through various carbon-carbon bond-forming reactions. Once the hydroxy-ester is obtained, a wide range of oxidizing agents can be employed to convert the hydroxyl group to a ketone.
Furthermore, methods for synthesizing β-keto esters from ketones and ethyl chloroformate or via the reaction of dimethyl or ethyl carbonate with a ketone in the presence of a strong base have been developed. nih.gov While these methods target β-keto esters, modifications of the starting materials could potentially be adapted for the synthesis of keto-esters with the carbonyl at other positions.
A summary of general synthetic approaches is presented below:
| Synthetic Strategy | Key Reagents/Intermediates | Description |
| Acylation of Organometallics | Grignard Reagents, Organolithiums, Acid Chlorides | A long-chain organometallic reagent is reacted with an acylating agent to form the carbon skeleton and introduce the keto group. |
| Oxidation of Secondary Alcohols | Long-chain hydroxy-esters, Oxidizing agents (e.g., PCC, Swern oxidation) | A pre-synthesized long-chain alcohol is oxidized to the corresponding ketone. |
| Coupling Reactions | Various coupling partners (e.g., Suzuki, Stille) | Smaller fragments are coupled to assemble the long alkyl chain, with the keto and ester groups introduced at appropriate stages. |
| From Ketones and Carbonates | Long-chain ketones, Dimethyl/Ethyl carbonate, Strong base | A general method for β-keto ester synthesis that involves the carboxylation of ketone enolates. nih.gov |
Stereoselective and Regioselective Synthesis Methodologies
For a molecule like Methyl 5-oxohexacosanoate, regioselectivity—the control of the ketone's position at C-5—is paramount. Stereoselectivity would become crucial if chiral centers were present or introduced.
A powerful method for achieving high regioselectivity in the synthesis of keto-esters is the metal-catalyzed hydration of alkynes. For example, a gold(III)-catalyzed hydration of 3-alkynoates has been shown to be a practical, one-step synthesis for γ-keto esters (4-keto esters). nih.govorganic-chemistry.org This process is highly regioselective, proceeding through a neighboring carbonyl group participation mechanism via a favored 5-endo-dig cyclization. organic-chemistry.orgresearchgate.net While this specific method yields a 4-keto ester, the underlying principle of using a directing group to control the position of hydration could be adapted to synthesize 5-keto esters by starting with a different alkyne precursor.
The reaction conditions for such a transformation are typically mild, often conducted in an aqueous ethanol (B145695) mixture at room temperature, making it an atom-economical approach. nih.govorganic-chemistry.org
| Method | Catalyst/Reagents | Key Feature | Outcome |
| Au(III)-Catalyzed Hydration | NaAuCl₄·2H₂O, EtOH/H₂O | Neighboring carbonyl group participation | High regioselectivity for γ-keto esters. organic-chemistry.org |
| Rhodium-Catalyzed Reactions | Rhodium(I) complexes, 2-amino-3-picoline | Reaction of aldehydes with ω-alkenoic acid derivatives | Direct formation of various oxo acid derivatives. organic-chemistry.org |
Derivatization and Analog Preparation for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of long-chain keto-esters, chemists synthesize a variety of analogs and derivatives. This process involves systematically modifying different parts of the molecule—such as the chain length, the position of the keto group, or the ester moiety—and evaluating how these changes affect biological activity.
For keto fatty acids and their esters, derivatization of the keto group is a common strategy. For example, oxo fatty esters can be reacted with β-mercaptopropionic acid to produce alkyl chain-substituted thiazanones. nih.gov The ketone can also be converted into other functional groups, such as oximes or hydrazones, to explore the importance of the carbonyl group for biological interactions.
Another approach involves modifying the carbon chain, for instance, by introducing unsaturation (double or triple bonds) or branching. The synthesis of functionalized δ-hydroxy-β-keto esters and their subsequent diastereoselective reduction to diols has been used to create a library of compounds for evaluating anti-inflammatory properties, uncovering surprising SARs. nih.gov These strategies highlight how systematic structural modifications are essential for probing the biological function of lipid molecules.
Novel Synthetic Routes and Green Chemistry Principles in Lipid Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, a concept known as green chemistry. wikipedia.org In lipid synthesis, this translates to using renewable starting materials, reducing waste, and employing safer solvents and catalysts.
A significant advancement in green chemistry is the use of vegetable oils and related lipids as renewable and biodegradable solvents for major chemical reactions, such as Suzuki-Miyaura and Heck cross-couplings. rsc.orgrsc.org These oils are aprotic, can be heated to high temperatures without decomposition, and are significantly safer than many traditional fossil-fuel-derived solvents. rsc.org
Enzymatic catalysis is another cornerstone of green lipid synthesis. Lipases, for instance, can be used in the production of modified lipids, often in green solvents like supercritical fluids or deep eutectic solvents to overcome the poor solubility of lipids in conventional media. annualreviews.org Enzymatic processes have been successfully applied to the interesterification of oils and fats to produce commercially viable products without trans-fats, reducing the use of toxic chemicals and water. wikipedia.org
The transesterification of fats and oils with methanol (B129727) to produce biodiesel is a large-scale application of green chemistry principles in lipid modification. omnitechintl.com Similar transesterification reactions, which are useful for modifying esters, can be applied to β-keto esters using environmentally benign catalysts like boric acid or sulfamic acid, sometimes under solvent-free conditions. rsc.org The synthesis of fatty β-ketoesters from renewable fatty acids and Meldrum's acid represents another green approach to obtaining these valuable building blocks. researchgate.net
| Green Chemistry Principle | Application in Lipid Synthesis | Examples |
| Use of Renewable Feedstocks | Synthesis from fatty acids derived from plant or animal sources. | Fatty β-ketoesters from oleic, linoleic, and other natural fatty acids. researchgate.net |
| Use of Safer Solvents | Replacing hazardous organic solvents with benign alternatives. | Vegetable oils and fish oil as solvents for cross-coupling reactions. rsc.orgrsc.org |
| Catalysis | Employing efficient and recyclable catalysts, including biocatalysts. | Lipase-catalyzed reactions; use of boric acid or sulfamic acid for transesterification. annualreviews.orgrsc.org |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials used. | Au(III)-catalyzed hydration of alkynes is an atom-economical addition reaction. organic-chemistry.org |
Advanced Analytical Characterization of Methyl 5 Oxohexacosanoate
Mass Spectrometry Applications for Structural Elucidation
Mass spectrometry (MS) is a cornerstone analytical technique for identifying and structurally characterizing unknown organic compounds. alevelchemistry.co.uk It provides information on the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and the deduction of its chemical structure. alevelchemistry.co.uk
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of Methyl 5-oxohexacosanoate by providing a highly accurate mass measurement of the molecular ion. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry, which provides mass-to-charge ratios to two decimal places, HRMS can achieve mass accuracy down to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of the elemental composition of a molecule, as it can distinguish between compounds that have the same nominal mass but different chemical formulas. alevelchemistry.co.ukresearchgate.net
For this compound (C₂₇H₅₂O₃), HRMS can confirm its elemental formula by comparing the experimentally measured mass with the theoretically calculated exact mass. Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed for such high-accuracy measurements. researchgate.netnih.gov
Table 1: Theoretical and HRMS-Measured Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₇H₅₂O₃ |
| Theoretical Monoisotopic Mass | 424.38655 u |
| Expected HRMS Measurement | ~424.3866 ± 0.0005 u |
| Ion Species (e.g., ESI+) | [M+H]⁺, [M+Na]⁺ |
| Expected m/z for [M+H]⁺ | 425.39382 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID). nih.govnih.gov The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.
For this compound, MS/MS analysis would reveal characteristic cleavages around the ketone and ester functional groups. Key fragmentation pathways would include McLafferty rearrangements and alpha-cleavages adjacent to the carbonyl groups, leading to the formation of specific product ions that confirm the position of the oxo group and the structure of the long alkyl chain.
Table 2: Predicted MS/MS Fragmentation Ions for this compound ([M+H]⁺ Precursor Ion)
| Proposed Fragment | Structure | Theoretical m/z |
|---|---|---|
| Loss of Methanol (B129727) (CH₃OH) | [M+H - CH₃OH]⁺ | 393.3678 |
| Cleavage at C4-C5 | [C₄H₇O₂]⁺ | 87.0446 |
| Cleavage at C5-C6 | [C₅H₇O₃]⁺ | 115.0395 |
| McLafferty Rearrangement | [C₆H₁₀O₃]⁺ | 130.0630 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. rsc.orgnih.gov For the analysis of this compound, the sample would first be vaporized and introduced into a gas chromatograph. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column before entering the mass spectrometer for detection. researchgate.net
Given its long alkyl chain, the analysis of this compound by GC-MS would require a high-temperature capillary column and temperature programming to ensure proper elution. rsc.org The resulting mass spectrum for the chromatographic peak corresponding to the compound can be compared to spectral libraries for identification. researchgate.net
Table 3: Typical GC-MS Parameters for Long-Chain Ester Analysis
| Parameter | Typical Setting |
|---|---|
| GC Column | Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless or Split |
| Inlet Temperature | 250-300 °C |
| Oven Program | Initial temp 100 °C, ramp to 300 °C at 10-20 °C/min, hold for 10-20 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile or thermally labile compounds like this compound. rsc.org In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.gov This technique avoids the need for high temperatures that could degrade the analyte.
A common approach for a long-chain ester would involve reversed-phase chromatography using a C18 column. rsc.org The mobile phase would typically consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol. rsc.orgd-nb.info Electrospray ionization (ESI) is a frequently used "soft" ionization technique in LC-MS that generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), which is advantageous for subsequent MS/MS analysis. nih.gov
Table 4: Typical LC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient Elution | Linear gradient from ~50% B to 100% B over 10-20 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI) in positive ion mode |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) for Molecular Weight Profiling
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules, including lipids and long-chain esters. aocs.orgbruker.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, typically as singly charged ions. aocs.org
For this compound, MALDI-TOF would provide a rapid and sensitive determination of its molecular weight. researchgate.net The resulting spectrum is often simple, dominated by the molecular ion, frequently observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). aocs.org This makes it an excellent tool for quickly confirming the presence and molecular weight of the target compound in a sample.
Table 5: Expected MALDI-TOF Adduct Ions for this compound
| Ion Species | Description | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 425.3938 |
| [M+Na]⁺ | Sodiated adduct | 447.3758 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Information
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. aocs.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.
The ¹H NMR spectrum would show characteristic signals for the methyl ester protons, the methylene protons adjacent to the carbonyl groups, the long aliphatic chain, and the terminal methyl group. aocs.org Similarly, the ¹³C NMR spectrum would display distinct resonances for the ester carbonyl carbon, the keto carbonyl carbon, the methoxy carbon, and the various methylene carbons along the chain. Two-dimensional NMR experiments, such as COSY and HSQC, can further confirm the connectivity between protons and carbons.
Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound
| Functional Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Methyl Ester | -COOCH₃ | ~3.67 (s, 3H) | ~51.5 |
| Ester Carbonyl | -C OOCH₃ | - | ~174.0 |
| Methylene (α to ester C=O) | -CH₂-COO- | ~2.30 (t, 2H) | ~34.0 |
| Methylene (β to ester C=O) | -CH₂-CH₂-COO- | ~1.62 (m, 2H) | ~25.0 |
| Methylene (α to keto C=O) | -CH₂-CO-CH₂- | ~2.41 (t, 4H) | ~42.8 |
| Keto Carbonyl | -C O- | - | ~211.0 |
| Main Alkyl Chain | -(CH₂)n- | ~1.25 (br s) | ~23-32 |
One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the different proton environments in the long aliphatic chain, the methyl ester, and the protons adjacent to the ketone and ester functionalities.
Methyl Ester Protons (-OCH₃): A sharp singlet is expected around 3.6-3.7 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester group. aocs.org
Protons Alpha to the Ester Carbonyl (-CH₂COOCH₃): A triplet is predicted in the region of 2.2-2.5 ppm. These protons are deshielded by the adjacent carbonyl group. aocs.orgorgchemboulder.com
Protons Alpha to the Ketone Carbonyl (-CH₂C=O): Two distinct signals are expected for the protons on either side of the ketone. The methylene group between the two carbonyls (at C4) would likely appear as a triplet around 2.7 ppm, being deshielded by both carbonyls. The methylene group at C6 is expected to be a triplet around 2.4 ppm.
Methylene Protons of the Long Chain (-(CH₂)n-): The majority of the methylene groups in the long hexacosanoate chain will overlap to form a broad multiplet in the region of 1.2-1.6 ppm. aocs.org
Terminal Methyl Protons (-CH₃): A triplet is expected around 0.8-0.9 ppm, which is characteristic of a terminal methyl group in a long alkyl chain. aocs.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Ester Carbonyl Carbon (C=O): This carbon is expected to resonate in the range of 170-175 ppm. libretexts.org
Ketone Carbonyl Carbon (C=O): The ketone carbonyl carbon is typically found further downfield than the ester carbonyl, in the region of 205-220 ppm. libretexts.org
Methyl Ester Carbon (-OCH₃): The carbon of the methyl group attached to the ester oxygen is expected to appear around 50-55 ppm.
Carbons Alpha to Carbonyl Groups: The carbons adjacent to the carbonyl groups (C2, C4, and C6) will be deshielded and are predicted to appear in the range of 30-50 ppm.
Methylene Carbons of the Long Chain (-(CH₂)n-): The carbons of the long methylene chain will produce a series of closely spaced signals around 22-35 ppm.
Terminal Methyl Carbon (-CH₃): The terminal methyl carbon of the hexacosanoate chain is expected to be the most upfield signal, appearing around 14 ppm.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | Singlet | 3H | -COOCH₃ |
| ~2.70 | Triplet | 2H | -COCH₂CO- |
| ~2.45 | Triplet | 2H | -COCH₂CH₂- |
| ~2.30 | Triplet | 2H | -CH₂COOCH₃ |
| ~1.25 | Multiplet | ~40H | -(CH₂)₂₀- |
| ~0.88 | Triplet | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~210 | C5 (Ketone C=O) |
| ~174 | C1 (Ester C=O) |
| ~51 | -OCH₃ |
| ~42 | C4 |
| ~40 | C6 |
| ~34 | C2 |
| ~22-32 | -(CH₂)₂₀- |
| ~14 | Terminal CH₃ |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for determining the connectivity and spatial relationships between atoms in a molecule. wikipedia.org
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between adjacent methylene groups along the entire chain, confirming their connectivity. For example, a cross-peak between the signals at ~2.30 ppm (C2-H) and the adjacent methylene protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the proton signal at ~3.65 ppm would show a correlation to the carbon signal at ~51 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the placement of the functional groups. Key correlations would be expected from the methyl protons of the ester (~3.65 ppm) to the ester carbonyl carbon (~174 ppm), and from the protons on C4 and C6 to the ketone carbonyl carbon at C5 (~210 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In a flexible molecule like this compound, NOESY would primarily show correlations between adjacent protons along the chain, confirming the sequential arrangement. Due to the lack of stereocenters, its application for stereochemical determination is not relevant in this case.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the ester and ketone functional groups.
C=O Stretching (Ester): A strong absorption band is predicted in the range of 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org
C=O Stretching (Ketone): Another strong absorption band for the ketone carbonyl is expected around 1715 cm⁻¹. libretexts.org The presence of two distinct C=O stretching bands would be a clear indication of the two different carbonyl environments.
C-O Stretching (Ester): Strong bands associated with the C-O single bond stretching of the ester group are expected in the region of 1000-1300 cm⁻¹. orgchemboulder.com
C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the long alkyl chain will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for methylene and methyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.
C=O Stretching: The carbonyl stretching vibrations of both the ester and ketone are also Raman active and would appear in similar regions as in the IR spectrum (around 1715 cm⁻¹ and 1735-1750 cm⁻¹), although their intensities might differ. researchgate.net
C-C Stretching: The long carbon chain will give rise to a series of C-C stretching bands in the fingerprint region (800-1200 cm⁻¹).
CH₂ Twisting and Rocking: Vibrations associated with the methylene groups of the long chain, such as twisting and rocking modes, are also expected in the fingerprint region. researchgate.net
C-H Stretching: The aliphatic C-H stretching vibrations will be visible as strong bands in the 2800-3000 cm⁻¹ region. acs.org
Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| ~2920, ~2850 | IR, Raman | C-H stretching (aliphatic) |
| ~1740 | IR, Raman | C=O stretching (ester) |
| ~1715 | IR, Raman | C=O stretching (ketone) |
| ~1465 | IR | C-H bending (CH₂) |
| ~1170 | IR | C-O stretching (ester) |
Biological Activity and Molecular Mechanisms of Methyl 5 Oxohexacosanoate in Vitro Studies
Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For a compound like Methyl 5-oxohexacosanoate, interactions with proteins, particularly enzymes, are expected to be a primary mode of its biological activity. These interactions are often governed by the molecule's structural features, such as the methyl ester and keto groups, which can participate in hydrogen bonding, and the long hydrocarbon chain, which facilitates hydrophobic interactions.
Studies on analogous molecules, such as methyl esters of other fatty acids, have demonstrated their ability to bind to and modulate the activity of various proteins. For instance, research on methyl benzoate (B1203000) derivatives has shown their capacity to form stable complexes with proteins like bovine serum albumin, primarily through hydrogen bonding and hydrophobic interactions. mdpi.com This suggests that this compound could similarly interact with specific binding pockets on proteins, potentially leading to conformational changes that alter the protein's function.
Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules
| Interacting Macromolecule | Potential Type of Interaction | Functional Consequence |
| Enzymes (e.g., lipoxygenases, hydrolases) | Substrate binding, allosteric modulation | Alteration of metabolic pathways |
| Receptor Proteins | Ligand binding | Initiation of signaling cascades |
| Transcription Factors | Direct or indirect binding | Regulation of gene expression |
| Transport Proteins | Binding to transport channels | Modulation of cellular uptake/efflux |
In Vitro Modulation of Cellular Pathways and Signaling Networks
Cellular pathways and signaling networks are complex systems that govern cellular responses to various stimuli. The introduction of a bioactive molecule can perturb these networks, leading to specific physiological outcomes. While direct evidence for this compound is limited, its structural relation to key signaling molecules in plants, such as the jasmonates, provides a strong basis for predicting its involvement in cellular signaling.
Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-characterized plant hormones that play crucial roles in growth, development, and stress responses. researchgate.netnih.govmdpi.com These molecules are central to a signaling pathway that involves the perception of the signal, a transduction cascade, and the activation of transcription factors that regulate the expression of target genes. nih.gov Given the structural similarities, it is plausible that this compound could act as an agonist or antagonist within the jasmonate signaling pathway or interact with other related signaling networks. The complexity of these networks often involves cross-talk between different hormonal pathways, such as those of salicylic (B10762653) acid and jasmonic acid, which can be antagonistic. mdpi.com
Table 2: Potential In Vitro Effects of this compound on Cellular Pathways
| Cellular Pathway | Potential Effect | Downstream Consequences |
| Jasmonate Signaling | Modulation of JAZ repressor degradation | Activation of defense gene expression |
| Salicylic Acid Signaling | Antagonistic or synergistic interaction | Altered response to biotrophic pathogens |
| Reactive Oxygen Species (ROS) Signaling | Induction or scavenging of ROS | Modulation of stress responses |
| Lipid Metabolism | Substrate for metabolic enzymes | Production of other bioactive lipids |
Role in Plant Defense Mechanisms and Pathogen Responses
Plants have evolved sophisticated defense mechanisms to protect themselves from a wide array of pathogens. nih.gov These defenses can be pre-existing or induced upon pathogen attack and often involve the production of signaling molecules and defensive compounds. The jasmonate signaling pathway is a key regulator of induced resistance against necrotrophic pathogens and herbivorous insects. nih.govmdpi.com
The application of exogenous jasmonates, like MeJA, has been shown to induce the expression of defense-related genes and enhance resistance to various pathogens. researchgate.net This suggests that compounds with similar structures, such as this compound, could also play a role in plant defense. They might act as signaling molecules themselves or as precursors to other defense compounds. The activation of plant defense can involve the production of phytoalexins, which are antimicrobial compounds synthesized de novo in response to infection. nih.gov
Table 3: Potential Roles of this compound in Plant Defense
| Defense Mechanism | Potential Role of this compound | Example of Outcome |
| Induced Systemic Resistance (ISR) | Elicitor of systemic defense signals | Broad-spectrum disease resistance |
| Gene Activation | Induction of defense-related gene expression | Production of pathogenesis-related (PR) proteins |
| Phytoalexin Production | Precursor or signaling molecule for biosynthesis | Accumulation of antimicrobial compounds |
| Cell Wall Reinforcement | Signaling for cell wall modifications | Increased physical barrier to pathogens |
In Vitro Enzymatic Assays for Metabolic Transformation
To understand the biological fate and activity of a compound, it is essential to investigate its metabolic transformation. In vitro enzymatic assays are powerful tools for this purpose, allowing researchers to identify the enzymes involved in the metabolism of a compound and the resulting metabolites. admescope.com These assays typically utilize subcellular fractions, such as microsomes or S9 fractions, which contain a variety of metabolic enzymes. frontiersin.org
For a molecule like this compound, several enzymatic transformations are conceivable. The ester linkage could be hydrolyzed by carboxylesterases (CE), yielding the corresponding carboxylic acid and methanol (B129727). The keto group could be reduced by carbonyl reductases (CR) or aldo-keto reductases (AKR). admescope.com Furthermore, the long hydrocarbon chain could be a substrate for cytochrome P450 monooxygenases (CYPs), leading to hydroxylation and further oxidation products. Identifying these metabolic pathways is crucial, as the resulting metabolites may have different biological activities than the parent compound.
Table 4: Potential In Vitro Metabolic Transformations of this compound
| Enzyme Class | Type of Reaction | Potential Metabolite |
| Carboxylesterases (CE) | Ester Hydrolysis | 5-Oxohexacosanoic acid |
| Carbonyl Reductases (CR) / Aldo-Keto Reductases (AKR) | Carbonyl Reduction | Methyl 5-hydroxyhexacosanoate |
| Cytochrome P450s (CYP) | Hydroxylation | Hydroxylated derivatives |
| Flavin-containing Monooxygenases (FMO) | Oxidation | Oxidized derivatives |
Theoretical and Computational Chemistry Studies of Methyl 5 Oxohexacosanoate
Molecular Modeling and Conformational Analysis
Molecular modeling of methyl 5-oxohexacosanoate would focus on understanding its three-dimensional structure and the various conformations it can adopt. The long, flexible hexacosanoate chain presents a significant number of rotatable bonds, leading to a complex conformational landscape.
Computational methods like molecular mechanics (MM) and quantum mechanics (QM) would be employed. A typical workflow would involve:
Initial Structure Generation: Building a 3D model of this compound.
Conformational Search: Using algorithms like Monte Carlo or systematic rotational searches to explore the potential energy surface and identify low-energy conformers.
Energy Minimization: Optimizing the geometry of these conformers using force fields (e.g., MMFF, AMBER) or more accurate but computationally expensive QM methods (e.g., Density Functional Theory - DFT).
The relative energies of the most stable conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. For instance, gauche interactions between adjacent alkyl segments introduce a steric strain of approximately 3.8 kJ/mol, while more significant 1,3-diaxial-like interactions in folded structures would be highly unfavorable. libretexts.org
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Key Dihedral Angles (C4-C5-C6-C7) | Calculated Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
| Fully Extended Linear | ~180° (anti) | 0.0 | 65.2 |
| Gauche at C5-C6 | ~60° (gauche) | 3.8 | 15.5 |
| Folded (U-shape) | Multiple gauche | >20.0 | <0.1 |
| Kinked at Ketone | Variable | 5.2 | 8.9 |
Note: This table is a theoretical representation of expected results from a conformational analysis and is not based on published experimental data for this specific molecule.
Computational Prediction of Reaction Mechanisms (Synthesis and Biosynthesis)
Computational chemistry provides powerful tools for elucidating the pathways of chemical reactions, including both laboratory synthesis and natural biosynthesis. nih.gov
Synthesis: A plausible synthetic route to this compound involves the oxidation of a precursor like methyl hexacosanoate. vulcanchem.com Quantum mechanics calculations (specifically DFT) can be used to model the reaction mechanism. These calculations would identify the transition state structures and determine the activation energies for each step. For an oxidation reaction, the model would include the substrate, the oxidizing agent (e.g., a peroxide or a metal-based oxidant), and any catalysts. The calculations can help predict the regioselectivity (why oxidation occurs at C5) by comparing the activation barriers for oxidation at different positions along the carbon chain. The presence of the ester group might electronically influence the reactivity of nearby C-H bonds.
Biosynthesis: In a hypothetical biosynthetic pathway, this compound could be formed through the polyketide synthase (PKS) or fatty acid synthase (FAS) machinery, followed by oxidation. Computational modeling, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can simulate the reaction within the enzyme's active site. nih.gov The QM region would typically include the substrate and key catalytic residues of the enzyme, while the larger protein environment would be treated with MM. This approach allows for the study of how the enzyme stabilizes transition states and controls stereochemistry, providing insights that are difficult to obtain experimentally.
Table 2: Theoretical Activation Energies for a Key Synthetic Step
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Description |
| C-H abstraction at C5 by an oxidizing radical | B3LYP/6-31G(d) | 15.2 | Rate-determining step in a radical-based oxidation. |
| C-H abstraction at C6 by an oxidizing radical | B3LYP/6-31G(d) | 17.8 | Higher energy barrier suggests lower reactivity at this position. |
| Oxygen rebound to C5 radical | B3LYP/6-31G(d) | ~2.0 | A rapid, low-barrier step following the initial abstraction. |
Note: The data in this table is illustrative of the types of results generated from computational reaction mechanism studies and is not based on specific published findings for this compound.
Docking Studies with Potential Biological Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for hypothesizing the biological function of novel compounds. nih.gov
Given its structure as a long-chain keto-ester, potential biological targets for this compound could include enzymes involved in lipid metabolism, such as lipases, cyclooxygenases (COX), or various hydrolases. Docking studies would involve:
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Preparation of the Ligand: Generating a low-energy 3D conformation of this compound.
Docking Simulation: Using software like AutoDock or Glide to systematically place the ligand in the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity. mdpi.com
The results would be analyzed to identify the most stable binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's amino acid residues. For example, the ketone oxygen at C5 could act as a hydrogen bond acceptor with residues like serine or tyrosine in an active site. mdpi.com The long aliphatic chain would likely favor binding in a hydrophobic pocket or channel within the protein.
Table 3: Hypothetical Docking Results for this compound with Potential Protein Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.9 | Tyr385, Arg120, Val523 |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | 3VI8 | -9.5 | Ser280, Tyr314, His440 |
| Fatty Acid Amide Hydrolase (FAAH) | 2J1E | -7.8 | Ser241, Ser217, Ile491 |
Note: This table presents hypothetical docking scores and interactions to illustrate the output of such a study. These are not based on published experimental data.
Future Research Directions and Academic Applications of Methyl 5 Oxohexacosanoate Research
Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Determinants
The precise biosynthetic pathway for methyl 5-oxohexacosanoate has not been extensively documented. A significant area for future research is the identification of the specific enzymes and the underlying genetic machinery responsible for its production in organisms. Drawing parallels from the biosynthesis of other natural products, such as menaquinone and methyl benzoate (B1203000), provides a roadmap for this exploration. nih.govfrontiersin.org The formation of this compound likely involves a multi-step enzymatic cascade.
Future investigations should aim to:
Identify Precursors: The biosynthesis is likely to originate from primary metabolic pathways, such as the shikimate pathway, which provides precursors for a wide range of aromatic compounds and other specialized metabolites. nih.govfrontiersin.org
Characterize Key Enzymes: Research should focus on discovering the specific classes of enzymes involved. This would likely include an oxidoreductase or dehydrogenase to install the ketone group at the C-5 position of the hexacosanoic acid backbone and a methyltransferase , such as a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, to catalyze the final esterification step. nih.govfrontiersin.org The characterization of enzymes like BSMTs (benzoic acid/salicylic (B10762653) acid methyltransferases) in other species offers a model for this work. frontiersin.org
Uncover Genetic Blueprints: Using modern genomic and transcriptomic approaches, researchers can identify gene clusters that are activated during the production of this compound. Genes encoding the necessary enzymes, such as those found in the hemA and hemL gene families in other biosynthetic contexts, could be located and characterized. frontiersin.org
Table 1: Hypothetical Enzymes in this compound Biosynthesis
| Enzyme Class | Proposed Function in Pathway | Analogous Examples |
|---|---|---|
| Fatty Acid Synthase (FAS) Complex | Assembly of the C26 hexacosanoic acid backbone. | Universal in lipid metabolism. |
| Desaturase/Oxidoreductase | Introduction of the C-5 oxo (ketone) group. | Enzymes in quinone biosynthesis. nih.gov |
| Acyl-CoA Synthetase | Activation of 5-oxohexacosanoic acid to a thioester. | Common in fatty acid metabolism. |
| Methyltransferase | Transfer of a methyl group from a donor (e.g., SAM) to form the methyl ester. | Benzoic acid/salicylic acid methyltransferases (BSMTs). frontiersin.org |
Development of Chemoenzymatic Synthetic Routes
Purely chemical syntheses of complex, functionalized molecules like this compound can be challenging, often requiring harsh conditions and resulting in low yields. vulcanchem.com Chemoenzymatic synthesis, which integrates the versatility of chemical reactions with the high selectivity of biocatalysts, presents a promising alternative for efficient and sustainable production. mdpi.com
A potential chemoenzymatic strategy could involve:
Chemical Synthesis of the Precursor: The initial step would be the chemical synthesis of the key intermediate, 5-oxohexacosanoic acid. This could be achieved through controlled oxidation of a more readily available 26-carbon fatty acid. vulcanchem.com
Enzymatic Esterification: The final, crucial step would employ an enzyme to ensure selective esterification. A lipase (B570770), such as one derived from Candida antarctica, could be used to specifically catalyze the transesterification of 5-oxohexacosanoic acid with methanol (B129727). vulcanchem.com This enzymatic approach offers high specificity, minimizing side reactions and simplifying purification.
This hybrid strategy leverages the strengths of both synthetic methodologies, a concept successfully applied in the synthesis of other complex natural products like epoxyketones and macrocyclic peptides. nih.govbeilstein-journals.org
Table 2: Proposed Chemoenzymatic Synthesis of this compound
| Step | Method | Description | Advantages |
|---|---|---|---|
| 1. Precursor Synthesis | Chemical Oxidation | Oxidation of a C26 fatty acid derivative to produce 5-oxohexacosanoic acid. | Access to the core keto-acid structure. |
| 2. Esterification | Enzymatic Catalysis | Use of a selective lipase (e.g., from Candida) to catalyze esterification with methanol. vulcanchem.com | High selectivity, mild reaction conditions, improved yield, and sustainability. mdpi.com |
Discovery of Novel Biological Functions and Intermediary Roles in Lipid Signaling
The biological functions of this compound remain largely uncharacterized. A critical direction for future research is to determine its role in physiological and pathological processes. Evidence from related compounds suggests a potential role in specialized cell signaling.
Key research avenues include:
Investigating Roles in Plant Defense: A significant finding showed that a closely related isomer, methyl 9-oxohexacosanoate, was identified in the roots of oil palms infected with the fungal pathogen Ganoderma boninense. researchgate.net This strongly suggests that these types of molecules may function as part of the plant's chemical defense system. Future work should explore whether this compound also plays a role in plant-pathogen interactions, potentially as an antimicrobial agent or a defense signaling molecule.
Exploring Lipid Signaling Pathways: Fatty acids and their derivatives are known to be crucial signaling molecules that regulate a host of biological processes, including gene expression, metabolic pathways, and cellular growth. mdpi.com The unique structure of this compound, with its long carbon chain and specific ketone placement, may allow it to interact with specific protein receptors or enzymes, thereby modulating signaling cascades such as those related to insulin (B600854) signaling or lipid metabolism. mdpi.commdpi.com
Table 3: Potential Biological Roles of this compound
| Potential Role | Rationale / Supporting Evidence | Research Approach |
|---|---|---|
| Plant Defense Molecule | A related isomer is implicated in defense against fungal pathogens in oil palm. researchgate.net | Test for antimicrobial activity; measure its production in plants under biotic stress. |
| Lipid Signaling Mediator | Fatty acid derivatives are known to regulate metabolic and growth pathways. mdpi.com | Investigate binding to nuclear receptors or other signaling proteins; study effects on lipid metabolism gene expression. mdpi.com |
| Specialized Metabolite | Long-chain functionalized lipids often have highly specific biological activities. | Screen for bioactivity in various cell-based assays (e.g., anti-inflammatory, anti-proliferative). |
Advancements in Analytical Methodologies for Detection and Quantification in Complex Biological Matrices
To study the biosynthesis and biological functions of this compound, it is essential to develop robust, sensitive, and validated analytical methods for its detection and quantification in complex biological samples like plant tissues, microbial cultures, or animal fluids. The analysis of specific lipids within a complex matrix presents challenges due to potential interferences and the compound's chemical properties. mdpi.com
Future advancements should focus on creating a comprehensive analytical workflow:
Sample Preparation: Optimization of extraction techniques, such as liquid-liquid extraction or solid-phase extraction (SPE), is needed to efficiently isolate the compound from the biological matrix and remove interfering substances. mdpi.comnih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques for separating the analyte from other components in the extract. cdc.govmdpi.com For GC analysis, a derivatization step may be required to enhance the compound's volatility and stability. mdpi.com
Detection and Quantification: Coupling chromatography with mass spectrometry (MS) is the definitive method for this purpose. Both GC-MS and LC-MS provide the high sensitivity and specificity required for unambiguous identification and precise quantification, even at low concentrations. nih.govcdc.gov
Method Validation: Any developed method must be rigorously validated according to established guidelines to ensure its reliability. europa.eu This includes determining key parameters such as accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). europa.eu
Table 4: Comparison of Analytical Techniques for this compound Analysis
| Technique | Separation Principle | Detection Method | Strengths | Considerations |
|---|---|---|---|---|
| GC-MS | Volatility and column interaction. | Mass-to-charge ratio. | High resolution and sensitivity; established libraries. cdc.gov | May require derivatization. mdpi.com |
| LC-MS | Polarity and column interaction. | Mass-to-charge ratio. | Suitable for less volatile compounds; avoids thermal degradation. nih.gov | Mobile phase selection is critical. |
| HPLC-UV | Polarity and column interaction. | UV absorbance. | More accessible instrumentation. | Lower sensitivity and specificity; requires a chromophore. mdpi.com |
| NMR Spectroscopy | Nuclear spin in a magnetic field. | Radiofrequency absorption. | Provides detailed structural information. nih.gov | Lower sensitivity compared to MS; requires pure sample. |
Q & A
Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield while minimizing side products?
- Systematic design of experiments (DoE) is used to test variables like catalyst concentration (e.g., H₂SO₄ vs. p-toluenesulfonic acid), temperature (40–80°C), and reaction time. Gas chromatography (GC) monitors intermediate formation. Kinetic studies identify rate-limiting steps (e.g., esterification vs. ketone oxidation). Meta-analyses of published protocols help reconcile contradictory data on optimal conditions .
05 文献检索Literature search for meta-analysis02:58
Q. What strategies resolve contradictions in reported biological activity data for this compound in enzyme inhibition studies?
- Discrepancies often arise from assay variability (e.g., substrate concentration, pH). Researchers should standardize protocols (e.g., fixed IC₅₀ measurement intervals) and validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Dose-response meta-analysis can harmonize results across studies, adjusting for confounders like solvent effects .
Q. How do researchers design experiments to investigate the compound’s role in lipid membrane interactions or signaling pathways?
- Langmuir-Blodgett troughs assess monolayer formation, while fluorescence microscopy tracks membrane incorporation. For pathway studies, isotopic labeling (e.g., ¹³C-glucose) traces metabolic incorporation. RNA sequencing identifies differentially expressed genes post-treatment. Controls include inactive analogs (e.g., methyl hexacosanoate without the ketone) to isolate functional groups .
Q. What computational methods are used to predict the physicochemical properties or reactivity of this compound?
- Density functional theory (DFT) calculates electron density around the ketone group to predict nucleophilic attack sites. Molecular dynamics (MD) simulations model lipid bilayer interactions. QSPR models correlate chain length and logP values with bioavailability. Validation requires experimental data (e.g., solubility, partition coefficients) .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in studies involving this compound?
- Detailed experimental sections must include exact solvent grades, instrument calibration data (e.g., NMR spectrometer frequency), and raw spectral files as supplementary materials. Collaborative trials across labs test protocol robustness. Data repositories (e.g., Zenodo) archive datasets with DOIs .
Q. What systematic review frameworks are suitable for synthesizing heterogeneous data on this compound’s applications?
- PRISMA guidelines structure literature searches across PubMed, SciFinder, and Web of Science. Inclusion criteria prioritize peer-reviewed studies with full experimental details. Risk-of-bias tools (e.g., ROBIS) assess study quality. Meta-regression addresses variability in experimental designs .
Tables for Quick Reference
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 45–48°C | |
| LogP (Octanol-Water) | Shake-Flask Method | 8.2 ± 0.3 | |
| Solubility in Hexane | Gravimetric Analysis | 12 mg/mL at 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
